2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O4/c1-18-6-4-5-7-24(18)29-26(31)17-30-25-15-23(34-3)11-8-19(25)14-20(27(30)32)16-28-21-9-12-22(33-2)13-10-21/h4-15,28H,16-17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIGLVBXAHANIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide typically involves multiple steps, including the formation of the quinoline core and subsequent functionalization. One common method involves the condensation of 4-methoxyaniline with a suitable aldehyde to form a Schiff base, followed by cyclization to form the quinoline ring. The final step involves the acylation of the quinoline derivative with 2-methylphenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. Typical conditions involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent due to its quinoline core.
Industry: Used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit enzymes involved in microbial growth, contributing to its antimicrobial properties .
Comparison with Similar Compounds
Structural Analogues with Quinoline/Quinazoline Cores
Key Observations :
- The target compound’s dihydroquinolin core distinguishes it from quinazoline derivatives (e.g., ), which may exhibit different binding affinities due to altered ring geometry.
Analogues with Acetamide Linkages and Aromatic Substitutents
Key Observations :
- The target compound’s dual methoxy groups may improve membrane permeability compared to nitro- or formyl-substituted analogues (e.g., ).
Pharmacologically Active Analogues
Key Observations :
- EMPA’s sulfonamido group () highlights the diversity of acetamide derivatives in targeting neurological pathways.
Biological Activity
The compound 2-(7-methoxy-3-{[(4-methoxyphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide (referred to as Compound A hereafter) is a synthetic derivative of quinoline known for its potential biological activities. This article reviews the biological activity of Compound A, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A features a complex structure characterized by a quinoline core substituted with various functional groups, including methoxy and acetamide moieties. Its molecular formula is C₁₈H₁₉N₃O₃, and it has a molecular weight of approximately 325.36 g/mol.
Biological Activity Overview
The biological activity of Compound A has been investigated in several studies, highlighting its potential as an anticancer , antimicrobial , and anti-inflammatory agent. Below is a summary of findings from diverse research sources.
Anticancer Activity
- Mechanism of Action : Compound A has been shown to induce apoptosis in cancer cells through the activation of caspase pathways. It inhibits cell proliferation by interfering with the cell cycle at the G1 phase, leading to increased expression of cyclin-dependent kinase inhibitors such as p21 and p27.
-
Case Studies :
- In vitro studies demonstrated that Compound A significantly reduced the viability of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells, with IC50 values in the low micromolar range.
- An in vivo study on xenograft models indicated that administration of Compound A resulted in a substantial reduction in tumor size compared to control groups, suggesting its efficacy as an anticancer agent.
Antimicrobial Activity
- Spectrum of Activity : Compound A exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. It has shown effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli.
-
Research Findings :
- In vitro assays revealed that Compound A had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL for various bacterial strains.
- The compound demonstrated synergistic effects when combined with conventional antibiotics like amoxicillin, enhancing their efficacy against resistant strains.
Anti-inflammatory Properties
- Mechanism : The anti-inflammatory effects of Compound A are attributed to its ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and enzymes such as cyclooxygenase-2 (COX-2).
-
Experimental Evidence :
- Animal models treated with Compound A showed reduced paw edema in inflammatory responses, indicating its potential for treating inflammatory conditions.
- Histopathological examinations confirmed decreased infiltration of inflammatory cells in tissues treated with Compound A compared to untreated controls.
Data Summary Table
| Activity Type | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis via caspase activation | Reduced viability in MCF-7 and A549 cells; tumor size reduction in vivo |
| Antimicrobial | Disrupts bacterial cell wall synthesis | MICs between 8-32 µg/mL; synergistic with amoxicillin |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | Reduced paw edema; decreased inflammatory cell infiltration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
